3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a quinoline core, an oxadiazole ring, and a benzyloxyphenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation and survival .
Mode of Action
The compound inhibits EGFR kinase, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . It binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib .
Biochemical Pathways
The inhibition of EGFR kinase affects multiple downstream biochemical pathways. It primarily impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and differentiation . The compound’s action on these pathways leads to the inhibition of cell growth and induction of apoptosis .
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . It also induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy . The potency to induce apoptosis was further confirmed by FACS using Annexin-V-FITC & propidium iodide (PI) labeling .
Biochemical Analysis
Biochemical Properties
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is known to interact with various enzymes and proteins. For instance, it has been found to inhibit EGFR kinase, a key enzyme involved in cell signaling pathways . The compound binds to the hinge region of the ATP binding site of EGFR Kinase . This interaction can influence the activity of the enzyme, potentially altering the biochemical reactions it catalyzes.
Cellular Effects
In cellular contexts, this compound has been observed to have significant effects. For example, it has shown potent antiproliferative results against the A549 cancer cell line . Furthermore, it has been found to induce apoptosis in cancer cells . These effects suggest that the compound could influence cell function and cellular metabolism in significant ways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with EGFR kinase . By binding to the ATP binding site of this enzyme, the compound can inhibit its activity . This inhibition can lead to changes in cell signaling pathways, potentially influencing gene expression and other cellular processes.
Preparation Methods
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be attached through nucleophilic substitution reactions, where a benzyloxy group is introduced to a phenyl ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the oxadiazole ring to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as thiols or amines replace the benzyloxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: It has been studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Industry: It is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Comparison with Similar Compounds
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: This compound also contains a benzyloxyphenyl group but differs in the presence of a pyrazole ring instead of an oxadiazole ring.
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: This compound shares the oxadiazole ring but lacks the quinoline core and the fluorine substitution.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-29-14-21(23(30)20-13-18(26)9-12-22(20)29)25-27-24(28-32-25)17-7-10-19(11-8-17)31-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPLJYNNDWCCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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